Chlorhydrate de VU 0357017

Vue d'ensemble

Description

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.

Applications De Recherche Scientifique

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the M1 muscarinic acetylcholine receptor.

Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders like Alzheimer’s disease and schizophrenia.

Industry: Utilized in the development of new pharmacological agents targeting the M1 receptor

Mécanisme D'action

Target of Action

VU 0357017 Hydrochloride is a potent, selective, and brain-penetrant allosteric agonist of the M1 muscarinic acetylcholine receptor . The M1 receptor is a subtype of muscarinic acetylcholine receptors (mAChRs), which play a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous systems .

Mode of Action

VU 0357017 Hydrochloride interacts with its target, the M1 receptor, by binding to an allosteric site . This binding enhances the receptor’s response to its neurotransmitter, acetylcholine . It is highly selective for the M1 receptor and displays no activity at M2-M5 up to the highest concentrations tested .

Biochemical Pathways

The activation of the M1 receptor by VU 0357017 Hydrochloride can lead to various downstream effects. For instance, it has been shown to potentiate NMDA receptor currents in hippocampal neurons . This suggests that it may influence the glutamatergic signaling pathway, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .

Result of Action

The activation of the M1 receptor by VU 0357017 Hydrochloride has been associated with cognitive enhancement. In animal models, it has been shown to reverse cognitive deficits in a rodent model of hippocampal-dependent memory . This suggests that the compound could have potential therapeutic applications in conditions associated with cognitive impairment, such as Alzheimer’s disease and schizophrenia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

VU 10010: A selective allosteric potentiator of M4 acetylcholine receptors.

VU 152100: A positive allosteric modulator of muscarinic choline receptor M4.

Uniqueness

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride is unique due to its high selectivity for the M1 receptor and its ability to penetrate the central nervous system. Unlike other similar compounds, it does not exhibit activity at M2-M5 receptors, making it a valuable tool for studying M1 receptor-specific effects .

Activité Biologique

Ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate; hydrochloride, also known as VU0357017, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, highlighting its significance in medicinal chemistry.

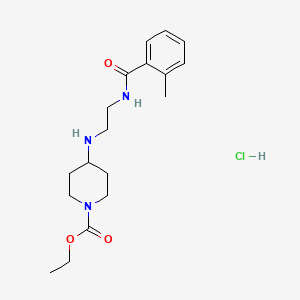

- IUPAC Name : Ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate; hydrochloride

- Molecular Formula : C18H28ClN3O3

- Molecular Weight : 333.432 g/mol

- CAS Number : 1135242-13-5

VU0357017 is primarily recognized for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, making compounds that modulate its activity valuable in therapeutic contexts.

2. Pharmacological Effects

Research indicates that VU0357017 exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that the compound may protect against neurodegeneration by modulating glutamate signaling pathways, which are often dysregulated in conditions like Alzheimer's disease and schizophrenia .

- Antitumor Activity : Preliminary investigations have shown that VU0357017 can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent. The compound's structure suggests it may interfere with cellular signaling pathways involved in tumor growth .

3. In Vitro Studies

In vitro assays have demonstrated that VU0357017 has a significant impact on cell viability and proliferation:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT29 (Colon Cancer) | <10 | Inhibition of cell growth |

| Jurkat (T-cell) | <15 | Induction of apoptosis |

These results highlight the compound's potential as a therapeutic agent in oncology .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mouse models of neurodegenerative diseases indicated that administration of VU0357017 significantly reduced markers of neuroinflammation and improved cognitive function compared to control groups. The observed effects were attributed to the modulation of mGluR5 activity, leading to decreased excitotoxicity .

Case Study 2: Anticancer Activity

In another study, VU0357017 was tested against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis at concentrations above its IC50 values. These findings suggest a promising avenue for further development as an anticancer drug .

Propriétés

IUPAC Name |

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3.ClH/c1-3-24-18(23)21-12-8-15(9-13-21)19-10-11-20-17(22)16-7-5-4-6-14(16)2;/h4-7,15,19H,3,8-13H2,1-2H3,(H,20,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJQVUIXSBOCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=CC=C2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648417 | |

| Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135242-13-5 | |

| Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.